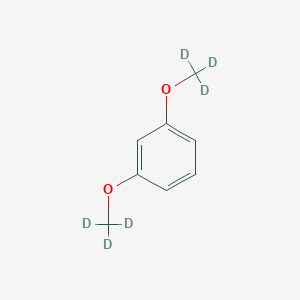

1,3-Dimethoxybenzene-d6

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,3-bis(trideuteriomethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZNOMCNRMUKPS-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC=C1)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 1,3-Dimethoxybenzene-d6 in Advanced Analytical Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical research and development, the demand for precision, accuracy, and reliability in quantitative analysis is paramount. Stable isotope-labeled internal standards are the cornerstone of achieving high-quality data in mass spectrometry-based assays. Among these, 1,3-Dimethoxybenzene-d6 stands out as a crucial tool for the quantification of its non-labeled counterpart and related analytes. This technical guide provides a comprehensive overview of this compound, its applications, and detailed methodologies for its use.

Core Applications of this compound

The primary application of this compound is as an internal standard in quantitative analytical methods, most notably in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its utility stems from its chemical identity to the non-labeled 1,3-dimethoxybenzene, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization. The mass difference, due to the six deuterium atoms, enables its distinction from the analyte by the mass spectrometer.

This stable isotope-labeled standard is instrumental in correcting for variations that can occur throughout the analytical process, including:

-

Sample Preparation: Compensates for losses during extraction, concentration, and derivatization steps.

-

Instrumental Analysis: Accounts for variability in injection volume and instrument response.

-

Matrix Effects: Mitigates the impact of co-eluting compounds from complex matrices that can suppress or enhance the analyte's ionization.

Quantitative Data Summary

The physical and chemical properties of this compound are critical for its function as an internal standard. The following table summarizes its key quantitative data.

| Property | Value |

| Chemical Name | 1,3-bis(trideuteriomethoxy)benzene |

| Synonyms | This compound |

| CAS Number | 16469-85-5 |

| Molecular Formula | C₈D₆H₄O₂ |

| Molecular Weight | 144.201 g/mol |

| Accurate Mass | 144.106 Da |

| Isotopic Purity (atom % D) | ≥ 99% |

| Chemical Purity | ≥ 98% |

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound as an internal standard in both LC-MS/MS and GC-MS for the quantification of 1,3-dimethoxybenzene.

General Workflow for Internal Standard Application

The overarching workflow for using a deuterated internal standard is a systematic process designed to ensure the highest quality of quantitative data.

Protocol for Quantification by LC-MS/MS

This protocol is designed for the quantification of 1,3-dimethoxybenzene in a complex matrix, such as in the analysis of pharmaceutical impurities.

1. Preparation of Standard and Sample Solutions:

-

1,3-Dimethoxybenzene Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,3-dimethoxybenzene and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same solvent.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 1,3-dimethoxybenzene stock solution. Each standard should be spiked with a fixed concentration of the IS working solution.

-

Working Internal Standard Solution (e.g., 1 µg/mL): Dilute the IS stock solution to the desired concentration with the appropriate solvent mixture (e.g., 50:50 v/v acetonitrile/water).

-

Sample Preparation: To a known volume or weight of the sample, add a precise volume of the working internal standard solution. Process the sample using an appropriate extraction method such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative ion mode, optimized for the analyte.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both 1,3-dimethoxybenzene and this compound.

3. Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard for all samples, calibration standards, and quality controls.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Protocol for Quantification by GC-MS

This protocol is suitable for the analysis of volatile and semi-volatile compounds, where 1,3-dimethoxybenzene may be present.

1. Preparation of Standard and Sample Solutions:

-

Follow the same procedure as for LC-MS/MS to prepare stock solutions, working standards, and the internal standard solution in a volatile solvent (e.g., dichloromethane or hexane).

-

For sample preparation, use methods such as liquid-liquid extraction or solid-phase extraction with a solvent compatible with GC analysis.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

-

Injection: Split/splitless or other appropriate injection techniques.

-

Carrier Gas: Helium or hydrogen.

-

Oven Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from other matrix components.

-

Mass Spectrometer: A mass spectrometer with electron ionization (EI) or chemical ionization (CI).

-

Detection: Selected Ion Monitoring (SIM) to monitor characteristic ions for both 1,3-dimethoxybenzene and this compound.

3. Data Analysis:

-

The data analysis process is analogous to that of LC-MS/MS, involving the calculation of peak area ratios and quantification against a calibration curve.

Signaling Pathways and Logical Relationships

The principle of internal standard quantification is based on a direct and consistent relationship between the analyte and its deuterated counterpart. This relationship ensures that any variations in the analytical process affect both compounds equally, thus maintaining a constant response ratio.

An In-depth Technical Guide to 1,3-Dimethoxybenzene-d6 (CAS: 16469-85-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dimethoxybenzene-d6, a deuterated analog of 1,3-dimethoxybenzene. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analysis or as mechanistic probes in chemical reactions. This guide covers the compound's properties, synthesis, and key applications, with a focus on detailed experimental protocols and data presentation.

Core Compound Properties

This compound is a stable isotope-labeled version of 1,3-dimethoxybenzene where the six hydrogen atoms on the two methoxy groups are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry and nuclear magnetic resonance (NMR) based quantitative studies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 16469-85-5 |

| Molecular Formula | C₈D₆H₄O₂ |

| Molecular Weight | 144.20 g/mol |

| IUPAC Name | 1,3-bis(trideuteriomethoxy)benzene |

| Appearance | Colorless to pale yellow liquid |

| Unlabeled CAS No. | 151-10-0 |

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically involves the methylation of resorcinol with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄), in the presence of a base.

Representative Synthetic Protocol

Reaction: Resorcinol is reacted with a deuterated methylating agent in the presence of a suitable base to yield this compound.

Materials:

-

Resorcinol

-

Deuterated methyl iodide (CD₃I)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous acetone or Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of resorcinol in anhydrous acetone, add potassium carbonate.

-

Stir the mixture at room temperature and add deuterated methyl iodide dropwise.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the solid.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | The spectrum will show signals corresponding to the four aromatic protons. The characteristic singlet for the methoxy protons around 3.8 ppm in the non-deuterated compound will be absent due to the deuterium substitution. |

| ¹³C NMR | The spectrum will be similar to the non-deuterated compound, showing signals for the aromatic carbons and the methoxy carbons. The signal for the deuterated methoxy carbons will appear as a multiplet due to C-D coupling. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is expected at m/z 144, which is 6 mass units higher than the non-deuterated compound (m/z 138). |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods. Its chemical properties, being nearly identical to the non-deuterated form, allow it to be used to correct for variations in sample preparation, injection volume, and instrument response.

Quantitative NMR (qNMR) Spectroscopy

This compound is an excellent internal standard for qNMR because its ¹H NMR spectrum is simple, with the aromatic proton signals not overlapping with many analytes.

Experimental Protocol for qNMR using this compound as an Internal Standard:

-

Preparation of Standard Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to prepare a stock solution of known concentration.

-

Sample Preparation: Accurately weigh a known amount of the analyte and dissolve it in a known volume of the same deuterated solvent.

-

Spiking the Sample: Add a precise volume of the this compound stock solution to the analyte solution.

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (D1, typically 5 times the longest T₁ relaxation time of the protons of interest) and a sufficient number of scans for a good signal-to-noise ratio.

-

Ensure a calibrated 90° pulse is used.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate a well-resolved signal of the analyte and a well-resolved signal of the aromatic protons of this compound.

-

The concentration of the analyte can be calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS

Where:

-

C = Concentration

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

Purity = Purity of the internal standard

-

Isotope Dilution Mass Spectrometry (IDMS)

In LC-MS or GC-MS, this compound can be used as an internal standard for the quantification of 1,3-dimethoxybenzene or related analytes. The deuterated standard co-elutes with the analyte but is distinguished by its higher mass. The ratio of the analyte to the internal standard signal is used for accurate quantification.

Carbocation Scavenger in Peptide Synthesis

The non-deuterated 1,3-dimethoxybenzene is used as a carbocation scavenger in the acidic cleavage step of solid-phase peptide synthesis (SPPS).[1] During the removal of protecting groups like tert-butyl, highly reactive carbocations are generated, which can lead to unwanted side reactions with sensitive amino acid residues. 1,3-Dimethoxybenzene, being electron-rich, can trap these carbocations, preventing side product formation.[1] While this compound would also function as a scavenger, its primary use is not in this application due to its higher cost. However, understanding this role is crucial for researchers working with related compounds.

Conclusion

This compound is a valuable tool for researchers in the pharmaceutical and chemical sciences. Its primary utility as an internal standard in qNMR and mass spectrometry enables accurate and precise quantification of analytes. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for its effective implementation in a laboratory setting. The detailed protocols and structured data provided herein are intended to support the seamless integration of this compound into research and development workflows.

References

An In-depth Technical Guide to the Synthesis and Preparation of 1,3-Dimethoxybenzene-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of 1,3-Dimethoxybenzene-d6, a deuterated internal standard and tracer for quantitative analysis in various research and development applications. The primary synthetic route detailed is the Williamson ether synthesis, a reliable and well-established method for the preparation of ethers.

Introduction

This compound, also known as resorcinol-d6 dimethyl ether, is an isotopically labeled version of 1,3-dimethoxybenzene where the six hydrogen atoms on the two methoxy groups are replaced with deuterium. This isotopic substitution makes it an invaluable tool in mass spectrometry-based bioanalytical assays, metabolic studies, and as an internal standard in nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) for the accurate quantification of its non-deuterated analog.[1] The synthesis of this compound is crucial for its application in pharmaceutical and chemical research.

Synthetic Pathway

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of resorcinol (1,3-dihydroxybenzene) with a deuterated methylating agent, typically methyl-d3 iodide (CD₃I), in the presence of a base. The general reaction scheme is depicted below.

Figure 1. General reaction scheme for the synthesis of this compound.

Experimental Protocol

This section details a representative experimental protocol for the synthesis of this compound via the Williamson ether synthesis.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| Resorcinol | C₆H₆O₂ | 110.11 | Starting material |

| Methyl-d3 Iodide | CD₃I | 144.96 | Deuterated alkylating agent |

| Potassium Carbonate | K₂CO₃ | 138.21 | Anhydrous, powdered |

| Acetone | C₃H₆O | 58.08 | Anhydrous, reaction solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | For washing |

| Brine | NaCl(aq) | - | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying |

3.2. Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to dissolve the resorcinol.

-

Addition of Methyl-d3 Iodide: Slowly add methyl-d3 iodide (2.2 eq) to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extraction: Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

3.3. Experimental Workflow Diagram

Figure 2. Step-by-step workflow for the synthesis of this compound.

Characterization Data

The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity.

4.1. Physical Properties

| Property | Value |

| Molecular Formula | C₈H₄D₆O₂ |

| Molar Mass | 144.20 g/mol |

| Appearance | Colorless liquid |

4.2. Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding only to the aromatic protons, as the methoxy protons are replaced by deuterium. The aromatic region will display a characteristic splitting pattern for a 1,3-disubstituted benzene ring.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for the aromatic carbons and a signal for the deuterated methoxy carbons. The C-D coupling can lead to a multiplet for the methoxy carbon signal.

-

²H NMR: The deuterium NMR spectrum will show a singlet corresponding to the six equivalent deuterium atoms of the two -OCD₃ groups.

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak (M⁺) at m/z 144, which is 6 mass units higher than the non-deuterated analog (m/z 138). The fragmentation pattern will be characteristic of a dimethoxybenzene structure, with key fragments showing the loss of CD₃ and OCD₃ radicals.

Table of Expected Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | Aromatic protons: δ 6.4-7.2 ppm |

| ¹³C NMR (CDCl₃) | Aromatic carbons: δ 100-160 ppm; Methoxy carbon (-OCD₃): signal will be a multiplet due to C-D coupling. |

| Mass Spec (EI) | M⁺ at m/z 144, fragments at m/z 129 (M-CD₃), m/z 113 (M-OCD₃) |

Safety and Handling

-

Resorcinol: Harmful if swallowed and irritating to the skin and eyes.

-

Methyl-d3 Iodide: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Potassium Carbonate: Irritant.

-

Acetone and Diethyl Ether: Highly flammable liquids. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

The Williamson ether synthesis provides a straightforward and effective method for the preparation of this compound. By using readily available starting materials and a deuterated alkylating agent, this isotopically labeled compound can be synthesized with good yield and high purity. Proper characterization using NMR and MS is essential to confirm the identity and isotopic enrichment of the final product. This technical guide provides a solid foundation for researchers to produce this valuable tool for their analytical and metabolic studies.

References

1,3-bis(trideuteriomethoxy)benzene characteristics

An In-depth Technical Guide to 1,3-bis(trideuteriomethoxy)benzene

This technical guide provides a comprehensive overview of the core characteristics, synthesis, and analysis of 1,3-bis(trideuteriomethoxy)benzene, a deuterated analog of 1,3-dimethoxybenzene. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for mechanistic studies, as internal standards, or to investigate kinetic isotope effects.

Core Characteristics

1,3-bis(trideuteriomethoxy)benzene is a specialized organic compound where the hydrogen atoms of the two methoxy groups are replaced with deuterium. This isotopic substitution primarily affects the compound's mass and certain spectroscopic properties, while its general chemical reactivity remains similar to its non-deuterated counterpart, 1,3-dimethoxybenzene. Deuterated compounds are valuable in drug metabolism and pharmacokinetic (DMPK) studies as they can exhibit slower rates of metabolism due to the kinetic isotope effect, where the stronger carbon-deuterium bond is broken more slowly than a carbon-hydrogen bond.[1][2][]

Physical and Chemical Properties

The physical and chemical properties of 1,3-bis(trideuteriomethoxy)benzene are extrapolated from its non-deuterated analog, 1,3-dimethoxybenzene. The primary difference is the molecular weight due to the six deuterium atoms. Other physical properties such as boiling point, melting point, and density are expected to have negligible differences.

| Property | 1,3-dimethoxybenzene | 1,3-bis(trideuteriomethoxy)benzene (Predicted) | Source |

| Molecular Formula | C₈H₁₀O₂ | C₈H₄D₆O₂ | [4] |

| Molecular Weight | 138.16 g/mol | 144.20 g/mol | [4][5] |

| Appearance | Colorless liquid | Colorless liquid | [5] |

| Boiling Point | 85-87 °C at 7 mmHg | 85-87 °C at 7 mmHg | |

| Melting Point | -52 °C | ~ -52 °C | [5] |

| Density | 1.055 g/mL at 25 °C | ~ 1.055 g/mL at 25 °C | |

| Refractive Index | n20/D 1.524 | ~ 1.524 | |

| Solubility | Slightly soluble in water | Slightly soluble in water | [5] |

Experimental Protocols

Synthesis of 1,3-bis(trideuteriomethoxy)benzene

A common and effective method for synthesizing 1,3-bis(trideuteriomethoxy)benzene is the Williamson ether synthesis.[6][7][8][9][10] This reaction involves the deprotonation of 1,3-dihydroxybenzene (resorcinol) to form a dianion, which then undergoes nucleophilic substitution with a deuterated methylating agent, such as trideuteriomethyl iodide (CD₃I).

Reagents:

-

1,3-dihydroxybenzene (resorcinol)

-

Sodium hydride (NaH) or another strong base

-

Trideuteriomethyl iodide (CD₃I)

-

Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) as solvent

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3-dihydroxybenzene and anhydrous DMF.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add sodium hydride portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete to ensure complete deprotonation.

-

Add trideuteriomethyl iodide dropwise to the reaction mixture at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1,3-bis(trideuteriomethoxy)benzene.

Spectroscopic Characterization

The successful synthesis of 1,3-bis(trideuteriomethoxy)benzene can be confirmed through various spectroscopic techniques, primarily NMR and mass spectrometry.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The characteristic singlet for the methoxy protons found in 1,3-dimethoxybenzene at approximately 3.74 ppm will be absent.[11] The aromatic region should display a triplet and two doublets, consistent with a 1,3-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons. The signal for the methoxy carbons will be present but will appear as a multiplet due to the coupling between carbon-13 and deuterium (J-coupling).

-

²H NMR: The deuterium NMR spectrum will exhibit a single resonance corresponding to the six equivalent deuterium atoms of the two trideuteriomethoxy groups.

2.2.2. Mass Spectrometry (MS)

The mass spectrum of 1,3-bis(trideuteriomethoxy)benzene will provide definitive evidence of its formation.

-

Molecular Ion Peak (M⁺): The molecular ion peak will be observed at an m/z value that is 6 units higher than that of 1,3-dimethoxybenzene (m/z 138.16).[12] Therefore, the expected molecular ion peak for the deuterated compound is approximately m/z 144.20.

-

Fragmentation Pattern: The fragmentation pattern will be similar to that of 1,3-dimethoxybenzene, but fragments containing the trideuteriomethyl group will have a mass increase of 3 units. For example, the loss of a trideuteriomethyl radical (•CD₃) would result in a fragment ion that is 3 mass units heavier than the corresponding fragment from the non-deuterated compound.

References

- 1. splendidlab.com [splendidlab.com]

- 2. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 4. Benzene, 1,3-dimethoxy- [webbook.nist.gov]

- 5. 1,3-Dimethoxybenzene | C8H10O2 | CID 9025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. 1,3-Dimethoxybenzene(151-10-0) 1H NMR [m.chemicalbook.com]

- 12. Benzene, 1,3-dimethoxy- [webbook.nist.gov]

An In-depth Technical Guide to Deuterated Resorcinol Dimethyl Ether: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterated resorcinol dimethyl ether, a stable isotope-labeled compound with significant potential in pharmaceutical research and development. By strategically replacing hydrogen atoms with deuterium, the properties of the parent molecule, resorcinol dimethyl ether, can be subtly yet powerfully modified. This alteration opens up a range of applications, from improving pharmacokinetic profiles to serving as a highly accurate internal standard in analytical studies.[1][2][3][4][5] This document will delve into the physicochemical properties, synthesis, and key applications of deuterated resorcinol dimethyl ether, offering valuable insights for its use in a research and drug development context.

Core Physicochemical Properties

The introduction of deuterium into the resorcinol dimethyl ether molecule primarily affects its mass and the vibrational energy of its carbon-deuterium bonds. While many of the bulk physicochemical properties will be similar to the non-deuterated (protio) analogue, the change in mass and bond strength can lead to significant differences in its metabolic fate and analytical behavior. The properties of the protio-resorcinol dimethyl ether are presented below as a baseline.

Table 1: Physicochemical Properties of Resorcinol Dimethyl Ether (1,3-Dimethoxybenzene)

| Property | Value |

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.17 g/mol [6][7] |

| Appearance | Colorless to pale colored liquid[6][8] |

| Boiling Point | 212-217.5 °C[6][8] |

| Melting Point | -52 to -55 °C[6][8] |

| Density | 1.055 - 1.070 g/mL at 20-25 °C[9][10] |

| Flash Point | 88.5 - 110 °C[6][8] |

| Refractive Index | 1.523 - 1.527 at 20 °C[8] |

| Solubility | Slightly soluble in water[6] |

For deuterated resorcinol dimethyl ether, the molecular weight will increase depending on the number of deuterium atoms incorporated. For a fully deuterated methyl group version (d6), the molecular weight would be approximately 144.20 g/mol . This mass difference is fundamental to its application as an internal standard in mass spectrometry.

Synthesis and Experimental Protocols

The synthesis of deuterated resorcinol dimethyl ether can be approached through several established methods for deuterium labeling. A common strategy involves the use of deuterated reagents in the final steps of the synthesis of the parent compound.

Proposed Synthesis of Deuterated Resorcinol Dimethyl Ether (d6)

A plausible method for the synthesis of resorcinol dimethyl ether with deuterated methyl groups (d6) involves the Williamson ether synthesis using a deuterated methylating agent.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, dissolve 1 mole of resorcinol in a suitable solvent such as ethanol.

-

Base Addition: Slowly add 2.5 moles of a 10% sodium hydroxide solution with stirring.

-

Methylation: Introduce a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄), dropwise to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent like diethyl ether. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield the deuterated resorcinol dimethyl ether.

Diagram 1: Proposed Synthesis of Deuterated Resorcinol Dimethyl Ether (d6)

Applications in Drug Development and Research

The primary advantage of using deuterated compounds lies in the "kinetic isotope effect" (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. This has profound implications in drug metabolism, where C-H bond cleavage is often a rate-limiting step.[2][4]

Modulation of Pharmacokinetics

By selectively replacing hydrogen with deuterium at metabolically active sites, the rate of drug metabolism can be slowed down.[1][3] This can lead to:

-

Increased drug exposure (AUC): A slower metabolism can result in higher and more sustained plasma concentrations of the drug.

-

Longer half-life (t½): The drug remains in the body for a longer period, potentially allowing for less frequent dosing.[5]

-

Reduced formation of toxic metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of harmful byproducts.[1][3]

Diagram 2: The Kinetic Isotope Effect on Drug Metabolism

Use as an Internal Standard in Bioanalytical Methods

Deuterated compounds are considered the gold standard for internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[2][5] Their utility stems from the fact that they are chemically identical to the analyte but have a different mass.

Advantages as an Internal Standard:

-

Co-elution with the analyte: The deuterated standard has nearly identical chromatographic behavior to the non-deuterated analyte, ensuring they experience the same matrix effects during sample processing and analysis.

-

Distinct mass-to-charge ratio (m/z): This allows for simultaneous detection and quantification of both the analyte and the internal standard by the mass spectrometer without interference.

-

Improved accuracy and precision: By correcting for variability in sample extraction, injection volume, and ionization efficiency, deuterated internal standards significantly enhance the reliability of pharmacokinetic data.[2]

Diagram 3: Workflow for Pharmacokinetic Analysis using a Deuterated Internal Standard

Conclusion

Deuterated resorcinol dimethyl ether represents a valuable tool for researchers and scientists in the field of drug development. Its potential to favorably modulate pharmacokinetic properties through the kinetic isotope effect makes it an intriguing candidate for medicinal chemistry programs. Furthermore, its utility as a highly reliable internal standard in bioanalytical assays is indispensable for generating robust and accurate data for preclinical and clinical studies. This guide provides a foundational understanding of the properties, synthesis, and applications of deuterated resorcinol dimethyl ether, empowering researchers to leverage the unique advantages of deuterium chemistry in their work.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterated Compounds [simsonpharma.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Resorcinol Dimethyl Ether Manufacturer, Resorcinol Dimethyl Ether Supplier, Exporter [gogiachemical.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. atul.co.in [atul.co.in]

- 9. chembk.com [chembk.com]

- 10. Resorcinol dimethyl ether, 98% - 151-10-0 | India | Otto Chemie Pvt Ltd [ottokemi.com]

Physical properties of 1,3-Dimethoxybenzene-d6 (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 1,3-Dimethoxybenzene-d6, specifically its boiling point and density. Due to the limited availability of experimental data for the deuterated form, this guide presents the known properties of its non-deuterated analogue, 1,3-Dimethoxybenzene, and discusses the anticipated effects of deuterium substitution. Furthermore, detailed experimental protocols for the determination of these properties are provided, which are particularly relevant for handling small quantities of valuable isotopically labeled compounds.

Data Presentation

The physical properties of non-deuterated 1,3-Dimethoxybenzene are summarized in the table below. These values serve as a close approximation for this compound.

| Physical Property | Value | Conditions |

| Boiling Point | 85-87 °C | at 7 mmHg |

| Density | 1.055 g/mL | at 25 °C |

Note on Deuteration Effects:

The substitution of hydrogen with deuterium (a heavier isotope of hydrogen) typically leads to slight changes in the physical properties of a compound.

-

Boiling Point: The effect of deuteration on the boiling point of organic compounds is generally minimal. For many hydrocarbons, deuteration can lead to a slight decrease in the boiling point. However, in molecules capable of hydrogen bonding, such as heavy water (D₂O), the boiling point is slightly higher than that of regular water (H₂O) due to stronger intermolecular forces.[1][2][3] For 1,3-Dimethoxybenzene, which does not exhibit strong hydrogen bonding, the change in boiling point upon deuteration of the methoxy groups is expected to be negligible.

-

Density: Deuterated compounds are denser than their non-deuterated counterparts.[4][5] This is a direct consequence of the increased mass of deuterium compared to protium (the most common isotope of hydrogen), while the molecular volume remains largely unchanged. Therefore, the density of this compound is expected to be slightly higher than the 1.055 g/mL reported for 1,3-Dimethoxybenzene.

Experimental Protocols

Given the high value and often limited availability of deuterated compounds, microscale techniques are recommended for the experimental determination of their physical properties.

Micro-Boiling Point Determination

This method is suitable for determining the boiling point of a liquid using a small sample volume (a few microliters to 0.5 mL).[6][7][8]

Apparatus:

-

Small test tube or melting point capillary tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil, or a metal heating block)[6]

-

Rubber band or tubing to attach the sample tube to the thermometer

Procedure:

-

Introduce a small amount of the liquid sample (approximately 0.5 mL) into the small test tube.[6]

-

Place the sealed-end capillary tube into the test tube with the open end down.

-

Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Place the assembly into the heating apparatus (e.g., Thiele tube). The sample should be immersed in the heating oil.

-

Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[6][9][10][11]

Density Determination using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements of liquids.[12][13][14][15]

Apparatus:

-

Pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance (accurate to at least 0.001 g)

-

Constant temperature bath

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m_pycnometer).

-

Fill the pycnometer with the liquid sample (this compound), ensuring no air bubbles are trapped.

-

Insert the stopper. Excess liquid will be forced out through the capillary, ensuring the pycnometer is filled to its exact volume.

-

Carefully wipe any excess liquid from the outside of the pycnometer.

-

Place the filled pycnometer in a constant temperature bath until it reaches thermal equilibrium.

-

Remove the pycnometer from the bath, dry the exterior completely, and weigh it. Record the mass (m_total).

-

Calculate the mass of the liquid: m_liquid = m_total - m_pycnometer.

-

The density (ρ) of the liquid is calculated using the formula: ρ = m_liquid / V_pycnometer, where V_pycnometer is the known volume of the pycnometer.

Mandatory Visualization

The following diagram illustrates the general workflow for the determination of the physical properties of a deuterated aromatic compound.

Caption: Workflow for Physical Property Determination of a Deuterated Compound.

References

- 1. periodic trends - Why is the boiling point of heavy water higher than normal water? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. reddit.com [reddit.com]

- 4. Effects of Water Deuteration on Thermodynamic and Structural Properties of Proteins and Biomembranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterium - Wikipedia [en.wikipedia.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chemtips.wordpress.com [chemtips.wordpress.com]

- 8. chemconnections.org [chemconnections.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scribd.com [scribd.com]

- 13. fpharm.uniba.sk [fpharm.uniba.sk]

- 14. Measuring Density Using Pycnometry - Genspark [genspark.ai]

- 15. fpharm.uniba.sk [fpharm.uniba.sk]

An In-Depth Technical Guide to the NMR Spectral Data of 1,3-Dimethoxybenzene-d6

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 1,3-Dimethoxybenzene-d6. Designed for researchers, scientists, and professionals in drug development, this document details the expected spectral characteristics, underlying principles of deuteration effects on NMR, and standardized experimental protocols.

Introduction

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. The data for the aromatic protons and carbons are based on the experimental values for 1,3-dimethoxybenzene, as the isotopic substitution on the methoxy groups has a negligible effect on the chemical shifts of the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Ar-H | ~7.15 | t | ~8.2 | H-5 |

| Ar-H | ~6.50 | dd | ~8.2, 2.4 | H-4, H-6 |

| Ar-H | ~6.44 | t | ~2.4 | H-2 |

Note: The signals for the methoxy groups (-OCD₃) are absent in the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity (due to C-D coupling) | Coupling Constant (J, Hz) | Assignment |

| Ar-C | ~160.8 | s | - | C-1, C-3 |

| Ar-C | ~129.5 | s | - | C-5 |

| Ar-C | ~106.3 | s | - | C-4, C-6 |

| Ar-C | ~101.0 | s | - | C-2 |

| -OCD₃ | ~55.1 | t | ~20-25 | Methoxy Carbon |

Note: The carbon of the deuterated methoxy group (-OCD₃) is expected to appear as a triplet in the proton-decoupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1). The chemical shift is based on the non-deuterated analog.

Experimental Protocol for NMR Spectroscopy

Acquiring high-quality NMR spectra of deuterated compounds requires careful attention to experimental parameters. The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of a compound like this compound.

1. Sample Preparation:

-

Solvent: Choose a deuterated solvent in which the analyte is soluble (e.g., Chloroform-d, Acetone-d6, DMSO-d6). The choice of solvent can slightly influence chemical shifts.

-

Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set to cover the expected range of aromatic proton signals (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the nuclei.

-

Number of Scans: Dependent on the sample concentration, typically ranging from 8 to 64 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.

-

Spectral Width: Set to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is generally appropriate.

-

Number of Scans: Due to the low natural abundance of ¹³C and longer relaxation times, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Molecular Structure and Logic

The following diagrams illustrate the molecular structure of this compound and the logical workflow for predicting its NMR spectra.

Caption: Molecular structure of this compound.

Caption: Workflow for predicting NMR spectra of deuterated compounds.

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 1,3-Dimethoxybenzene-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 1,3-Dimethoxybenzene-d6. This deuterated analog of 1,3-dimethoxybenzene is a valuable tool in various research applications, including metabolic studies and as an internal standard in quantitative mass spectrometry. Understanding its fragmentation behavior is crucial for accurate compound identification and data interpretation.

Core Concepts in Fragmentation

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to the formation of a molecular ion (M•+) and subsequent fragmentation. The fragmentation pathways are governed by the stability of the resulting fragment ions and neutral losses. In the case of this compound, the presence of six deuterium atoms on the methoxy groups significantly influences the mass-to-charge (m/z) ratios of the fragments and can alter the relative abundances of certain fragmentation pathways due to the kinetic isotope effect. The C-D bond is stronger than the C-H bond, making its cleavage less favorable.

Predicted Fragmentation Pathways of this compound

The molecular ion of this compound is expected at an m/z of 144. The primary fragmentation pathways are predicted based on the known fragmentation of its non-deuterated counterpart and general principles of mass spectrometry for deuterated compounds.

A key initial fragmentation step for methoxybenzenes is the loss of a methyl radical. For the deuterated compound, this would involve the loss of a trideuteromethyl radical (•CD3), leading to a prominent ion. Subsequent fragmentations involve the loss of neutral molecules such as carbon monoxide (CO) and formaldehyde-d2 (CD2O).

The following diagram, generated using the DOT language, illustrates the predicted primary fragmentation pathways of this compound.

Methodological & Application

Quantitative NMR (qNMR) Protocol using 1,3-Dimethoxybenzene-d6 as an Internal Standard

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the application of 1,3-Dimethoxybenzene-d6 as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This method is suitable for determining the purity and concentration of a wide range of analytes in solution.

Introduction

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the precise and accurate determination of the concentration of a substance by comparing the integral of a specific resonance signal from the analyte with that of a known amount of an internal standard. This compound is an excellent choice for an internal standard in ¹H qNMR due to its simple spectrum, chemical stability, and the strategic placement of its proton signals. The deuteration of the aromatic ring eliminates potentially interfering signals, leaving a single, sharp resonance from the two equivalent methoxy groups.

Key Features of this compound as a qNMR Standard:

-

Simplified ¹H NMR Spectrum: The deuterated aromatic ring results in a single singlet in the ¹H NMR spectrum, corresponding to the six protons of the two methoxy groups. This minimizes the chance of signal overlap with the analyte.

-

Chemical Stability: It is a stable solid that is not hygroscopic, allowing for accurate weighing.

-

Solubility: It is soluble in common deuterated solvents used for NMR analysis.

-

High Purity: Available as a certified reference material, ensuring traceability and accuracy.[1]

Experimental Protocol

A systematic approach is crucial for obtaining accurate and reproducible qNMR results. The following workflow outlines the key steps from sample preparation to data analysis.

Caption: qNMR workflow using this compound.

Materials and Equipment

-

This compound (Certified Reference Material)

-

Analyte of interest

-

Deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6)

-

Analytical balance (readability of at least 0.01 mg)

-

Volumetric flasks and pipettes

-

NMR spectrometer

-

NMR tubes

Sample Preparation

-

Weighing: Accurately weigh a specific amount of the analyte and this compound into a clean, dry vial. A molar ratio of approximately 1:1 between the analyte and the internal standard is recommended to ensure comparable signal intensities.[2]

-

Dissolution: Add a precise volume of the chosen deuterated solvent to the vial to dissolve both the analyte and the internal standard completely.

-

Transfer: Transfer the solution to a clean and dry NMR tube.

NMR Data Acquisition

-

Spectrometer Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

-

Quantitative Parameters: It is crucial to use appropriate acquisition parameters to ensure the signal integrals are directly proportional to the number of protons.

-

Pulse Angle: Use a 90° pulse.

-

Relaxation Delay (D1): This is a critical parameter. The delay between pulses must be long enough to allow for complete T1 relaxation of all signals being quantified. A conservative D1 value of at least 5 times the longest T1 of the signals of interest (both analyte and standard) is recommended.[2][3] The T1 for the methoxy protons of this compound should be experimentally determined for the specific sample and conditions.

-

Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[3]

-

Spinning: It is advisable to turn sample spinning off to avoid spinning sidebands that can interfere with integration.[3]

-

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.

-

Integration: Integrate the well-resolved signal of the analyte and the singlet from the methoxy protons of this compound.

Data Presentation

The purity or concentration of the analyte can be calculated using the following formula:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

Where:

-

I_analyte, I_std: Integral values of the analyte and the standard signals.

-

N_analyte, N_std: Number of protons for the integrated signals of the analyte and the standard (for this compound, N_std = 6).

-

MW_analyte, MW_std: Molecular weights of the analyte and the standard (for this compound, MW_std = 144.20 g/mol ).[1]

-

m_analyte, m_std: Masses of the analyte and the standard.

-

Purity_std: Purity of the this compound standard (as stated on the certificate of analysis).

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 144.20 g/mol | [1] |

| ¹H NMR Signal | Singlet | - |

| Number of Protons | 6 | - |

| Purity | Certified, typically >99% | [1] |

Table 2: Example ¹H NMR Data for 1,3-Dimethoxybenzene (non-deuterated) in Common Solvents

| Solvent | Chemical Shift (ppm) of Methoxy Protons |

| CDCl₃ | ~3.8 |

| DMSO-d₆ | ~3.7 |

Note: The chemical shift of the methoxy protons in this compound is expected to be very similar to the non-deuterated compound. However, it is recommended to confirm the exact chemical shift in the solvent being used.

Table 3: Recommended qNMR Acquisition Parameters

| Parameter | Recommended Value | Rationale |

| Pulse Angle | 90° | Ensures maximum signal intensity for quantification. |

| Relaxation Delay (D1) | ≥ 5 x T1_longest | Critical for complete relaxation to obtain accurate integrals.[2][3] |

| Number of Scans | 16 - 64 (or more) | To achieve a signal-to-noise ratio > 250:1.[3] |

| Spinning | Off | To avoid spinning sidebands.[3] |

Logical Relationships in qNMR

The accuracy of a qNMR experiment is dependent on several interconnected factors. The following diagram illustrates these relationships.

Caption: Factors influencing the accuracy of qNMR results.

By carefully following this detailed protocol and considering the critical parameters, researchers, scientists, and drug development professionals can confidently employ this compound as an internal standard to achieve reliable and accurate quantitative NMR measurements.

References

Application of 1,3-Dimethoxybenzene-d6 in Environmental Sample Analysis: A Guide for Researchers

Introduction

In the precise and accurate quantification of volatile organic compounds (VOCs) and other organic pollutants in environmental matrices, the use of isotopically labeled internal standards is a cornerstone of robust analytical methodology. 1,3-Dimethoxybenzene-d6, a deuterated analog of 1,3-dimethoxybenzene, serves as an effective internal standard or surrogate for gas chromatography-mass spectrometry (GC-MS) based analytical methods. Its chemical similarity to a range of environmental contaminants, coupled with its distinct mass-to-charge ratio, allows for the correction of variations in sample preparation, extraction, and instrument response, thereby enhancing the reliability of analytical data.

This document provides detailed application notes and protocols for the utilization of this compound in the analysis of environmental samples, aimed at researchers, scientists, and professionals in drug development and environmental monitoring.

Application Notes

This compound is primarily employed as an internal standard or surrogate in the analysis of a variety of environmental pollutants, including:

-

Volatile Organic Compounds (VOCs): In methodologies such as the US EPA Method 8260, which is widely used for the determination of VOCs in solid waste matrices, deuterated compounds are recommended as surrogates and internal standards.[1][2] While specific mention of this compound in the standard method documents is not prevalent, its physical and chemical properties make it a suitable candidate for a user-defined internal standard, particularly for the analysis of aromatic and ether-containing VOCs.

-

Emerging Contaminants: The analysis of emerging contaminants, which includes a diverse range of compounds such as pharmaceuticals, personal care products, and industrial chemicals, often requires the development of new analytical methods. The use of isotopically labeled standards like this compound is crucial for achieving accurate quantification in complex matrices such as wastewater and soil.

-

Disinfection Byproducts (DBPs): While not a direct quenching agent, this compound can be used as an internal standard in the analytical procedures following the quenching of residual disinfectants in drinking water samples. This ensures the accurate measurement of formed DBPs.

Key Advantages of Using this compound:

-

Similar Physicochemical Properties: Its volatility and chromatographic behavior are similar to many aromatic VOCs, ensuring it behaves comparably to the target analytes during sample processing and analysis.

-

Mass Spectrometric Distinction: The deuterium labeling results in a mass shift that allows for clear differentiation from the non-labeled target analytes in the mass spectrometer, preventing analytical interference.

-

Improved Accuracy and Precision: By compensating for analyte losses during sample preparation and variations in GC-MS instrument performance, it significantly improves the accuracy and precision of the analytical results.

Experimental Protocols

The following protocols are generalized guidelines for the use of this compound as an internal standard in the GC-MS analysis of VOCs in water and soil samples. Method optimization and validation are essential for specific applications.

Protocol 1: Analysis of Volatile Organic Compounds in Water Samples

This protocol is based on the principles of purge-and-trap GC-MS, commonly used in methods like EPA Method 8260.

1. Preparation of Standards:

- Stock Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.

- Working Internal Standard Solution: Dilute the stock solution with methanol to a working concentration of 10 µg/mL.

- Calibration Standards: Prepare a series of calibration standards containing the target VOCs at various concentrations. Spike each calibration standard with the working internal standard solution to achieve a final concentration of 10 µg/L.

2. Sample Preparation:

- Collect water samples in 40 mL VOA vials with PTFE-lined septa.

- Add a preservative, such as hydrochloric acid, to lower the pH to <2.

- Just prior to analysis, spike a 5 mL aliquot of the water sample with the working internal standard solution to achieve a final concentration of 10 µg/L.

3. Purge-and-Trap GC-MS Analysis:

- Purge-and-Trap System:

- Purge Gas: Helium at a flow rate of 40 mL/min.

- Purge Time: 11 minutes.

- Trap: Vocarb 3000 or equivalent.

- Desorb Temperature: 250°C.

- Desorb Time: 2 minutes.

- Bake Temperature: 270°C.

- Gas Chromatograph (GC):

- Column: 30 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624).

- Oven Program: 35°C (hold 5 min), ramp to 170°C at 10°C/min, then to 220°C at 20°C/min (hold 2 min).

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- Mass Spectrometer (MS):

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: 35-350 amu.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

4. Data Analysis:

- Identify and quantify target analytes based on their retention times and mass spectra.

- Calculate the relative response factor (RRF) for each analyte relative to this compound.

- Quantify the concentration of each analyte in the sample using the internal standard calibration method.

Protocol 2: Analysis of Volatile Organic Compounds in Soil Samples

This protocol utilizes a methanol extraction followed by purge-and-trap GC-MS analysis.

1. Preparation of Standards:

- Follow the same procedure as in Protocol 1 for the preparation of stock and working internal standard solutions.

- Calibration standards should be prepared in methanol.

2. Sample Preparation and Extraction:

- Collect soil samples in appropriate containers and store at 4°C.

- Weigh 5 g of the soil sample into a 40 mL VOA vial.

- Add 10 mL of methanol and the working internal standard solution to achieve a concentration equivalent to 10 µg/kg in the soil.

- Cap the vial and shake vigorously for 2 minutes.

- Allow the solids to settle.

3. GC-MS Analysis:

- Take an aliquot of the methanol extract and add it to 5 mL of reagent water in the purge tube of the purge-and-trap system.

- Analyze the sample using the same GC-MS conditions as described in Protocol 1.

4. Data Analysis:

- Perform data analysis as described in Protocol 1, taking into account the dilution factor from the methanol extraction.

Data Presentation

Table 1: Example Acceptance Criteria for Surrogate Recovery

| Matrix | Surrogate Compound | Acceptance Criteria (%) |

| Water | This compound | 70 - 130 |

| Soil/Sediment | This compound | 60 - 140 |

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of VOCs in water and soil samples using this compound as an internal standard.

Caption: Workflow for VOC analysis in water samples.

Caption: Workflow for VOC analysis in soil samples.

This compound is a valuable tool for enhancing the quality of data in the environmental analysis of VOCs and other organic pollutants. Its use as an internal standard or surrogate, when incorporated into validated analytical methods, provides a reliable means to correct for analytical variability. The protocols and guidelines presented here offer a starting point for researchers to develop and implement robust analytical procedures for the monitoring of environmental contaminants.

References

Application Note: Tracing the Metabolic Fate of 1,3-Dimethoxybenzene-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the elucidation of complex biotransformation pathways and the quantification of metabolite flux. 1,3-Dimethoxybenzene-d6 is a deuterated analog of 1,3-dimethoxybenzene, a compound belonging to the dimethoxybenzene class of organic compounds. While the metabolism of 1,3-dimethoxybenzene itself is not extensively documented, understanding its metabolic fate is crucial for assessing its potential biological activity and toxicity.[1] This application note describes a hypothetical metabolic tracer study using this compound to investigate its biotransformation in a model in vitro system using liver microsomes. The primary analytical technique employed is Liquid Chromatography-Mass Spectrometry (LC-MS) for the detection and quantification of the stable isotope-labeled compound and its metabolites.[2][3][4]

Principle of the Assay

This metabolic tracer study is based on the principle of introducing a stable isotope-labeled substrate (this compound) into a biological system and tracking the appearance of the isotope label in downstream metabolites. The deuterium atoms on the methoxy groups of this compound result in a predictable mass shift in the parent compound and its metabolites compared to their unlabeled counterparts. This mass difference allows for the unambiguous identification and quantification of metabolites originating from the administered tracer using mass spectrometry.

The proposed primary metabolic pathways for 1,3-dimethoxybenzene, based on the known metabolism of similar aromatic compounds like benzene, are O-demethylation and aromatic hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[5][6] Therefore, this study will focus on identifying deuterated analogs of potential metabolites such as 3-methoxyphenol and dihydroxylated derivatives.

Proposed Metabolic Pathway of 1,3-Dimethoxybenzene

Based on the metabolism of structurally related compounds, a plausible metabolic pathway for 1,3-dimethoxybenzene is proposed to involve two primary steps:

-

O-Demethylation: One of the methoxy groups is removed, leading to the formation of 3-methoxyphenol.

-

Aromatic Hydroxylation: A hydroxyl group is added to the aromatic ring. This can occur on the parent compound or on the O-demethylated metabolite.

These primary metabolites can then undergo further phase II conjugation reactions (e.g., glucuronidation or sulfation) to facilitate their excretion.

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow

The overall experimental workflow for the metabolic tracer study is depicted below.

Caption: Experimental workflow for in vitro metabolic tracer study.

Detailed Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol outlines the procedure for incubating this compound with liver microsomes to study its metabolism.

Materials:

-

This compound

-

Pooled human liver microsomes (or from other species of interest)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ice-cold)

-

Microcentrifuge tubes

-

Incubator/water bath at 37°C

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

-

In a microcentrifuge tube, prepare the incubation mixture by adding the following components:

-

Phosphate buffer (pH 7.4)

-

Liver microsomes (final concentration, e.g., 0.5 mg/mL)

-

This compound stock solution (final concentration, e.g., 10 µM)

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile.

-

Include control incubations:

-

No NADPH: to assess non-enzymatic degradation.

-

No microsomes: to assess the stability of the compound in the incubation buffer.

-

-

Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

-

Transfer the supernatant to a new tube for LC-MS analysis.

LC-MS/MS Analysis

This protocol provides a general method for the analysis of this compound and its potential metabolites. The exact parameters should be optimized for the specific instrument used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions (Example):

-

Ionization Mode: Positive ESI

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The specific mass transitions for the parent compound and expected metabolites need to be determined. Theoretical m/z values are listed in the table below. These should be confirmed by infusion of standards if available.

Data Presentation

The quantitative data from the LC-MS/MS analysis can be summarized in the following tables.

Table 1: Theoretical Masses of 1,3-Dimethoxybenzene and its Deuterated Analog and Potential Metabolites.

| Compound | Unlabeled [M+H]⁺ (m/z) | Deuterated [M+H]⁺ (m/z) |

| 1,3-Dimethoxybenzene | 139.0759 | 145.1136 |

| 3-Methoxyphenol | 125.0603 | 130.0919 |

| Dihydroxybenzene | 111.0446 | 115.0697 |

Table 2: In Vitro Metabolic Stability of this compound in Human Liver Microsomes (Example Data).

| Incubation Time (min) | This compound Remaining (%) |

| 0 | 100 |

| 15 | 85 |

| 30 | 65 |

| 60 | 40 |

| 120 | 15 |

Table 3: Formation of a Potential Deuterated Metabolite (e.g., 3-Methoxyphenol-d5) over Time (Example Data).

| Incubation Time (min) | 3-Methoxyphenol-d5 Peak Area |

| 0 | 0 |

| 15 | 15,000 |

| 30 | 35,000 |

| 60 | 60,000 |

| 120 | 75,000 |

Conclusion

This application note provides a framework for conducting a metabolic tracer study to investigate the biotransformation of 1,3-dimethoxybenzene using its deuterated analog, this compound. The combination of in vitro metabolism using liver microsomes and sensitive LC-MS/MS analysis allows for the identification and quantification of potential metabolites. The detailed protocols and proposed workflows can be adapted by researchers in drug metabolism and toxicology to gain insights into the metabolic fate of 1,3-dimethoxybenzene and other related compounds. This approach is fundamental for understanding the pharmacokinetic and pharmacodynamic properties of novel chemical entities in drug discovery and development.

References

- 1. Human Metabolome Database: Showing metabocard for 1,3-Dimethoxybenzene (HMDB0029672) [hmdb.ca]

- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. Benzene metabolism by reconstituted cytochromes P450 2B1 and 2E1 and its modulation by cytochrome b5, microsomal epoxide hydrolase, and glutathione transferases: evidence for an important role of microsomal epoxide hydrolase in the formation of hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochromes P450 involved with benzene metabolism in hepatic and pulmonary microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation of 1,3-Dimethoxybenzene-d6 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of 1,3-Dimethoxybenzene-d6. Adherence to these guidelines is crucial for ensuring the accuracy, integrity, and stability of the prepared solutions for downstream applications in research and development.

Introduction

This compound is the deuterated analog of 1,3-dimethoxybenzene. Stable isotope-labeled compounds are essential as internal standards in quantitative mass spectrometry-based analyses, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated standard allows for the correction of variability during sample preparation and instrumental analysis, leading to more accurate and precise quantification of the unlabeled analyte. This application note describes the proper procedures for preparing stock solutions of this compound.

Safety Precautions

Before handling this compound, it is imperative to review the Safety Data Sheet (SDS). The following are general safety guidelines:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[1][2][3][4][5]

-

Ventilation: All handling of the compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1][2][3][4][5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[2][3]

Physicochemical Data

A summary of the key physicochemical properties of 1,3-Dimethoxybenzene and its deuterated analog is presented in the table below.

| Property | 1,3-Dimethoxybenzene | This compound |

| Molecular Formula | C₈H₁₀O₂ | C₈D₆H₄O₂ |

| Molecular Weight | 138.16 g/mol [6][7][8] | 144.20 g/mol [9] |

| Appearance | Colorless to light yellow/light brown liquid[1][10] | - |

| Density | ~1.055 g/mL at 25 °C[10][11] | - |

| Boiling Point | 217-218 °C | - |

| Flash Point | 87-88 °C[1][3] | - |

| Solubility | DMSO: ≥ 100 mg/mL[10], Miscible with toluene[11], Slightly soluble in water[6] | - |

| CAS Number | 151-10-0[6][7][9][10] | 16469-85-5[9] |

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol details the preparation of a 10 mL stock solution of this compound at a concentration of 1 mg/mL.

Materials and Equipment:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO), HPLC or MS Grade

-

10 mL volumetric flask, Class A

-

Analytical balance (readable to at least 0.1 mg)

-

Weighing paper or boat

-

Spatula

-

Pipettes and appropriate tips

-

Vortex mixer

-

Sonicator

Procedure:

-

Equilibration: Allow the sealed container of this compound and the solvent (DMSO) to equilibrate to room temperature for at least 30 minutes in a chemical fume hood. This step is crucial to prevent condensation.

-

Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh 10 mg of this compound. Record the exact weight.

-

Dissolution: Quantitatively transfer the weighed this compound to the 10 mL volumetric flask. Add approximately 5-7 mL of DMSO to the flask.

-

Mixing: Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer at a low setting or sonicate for a few minutes to ensure complete dissolution.[8]

-

Volume Adjustment: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add DMSO to the volumetric flask until the bottom of the meniscus aligns with the 10 mL calibration mark.

-

Homogenization: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.

-

Labeling and Storage: Transfer the stock solution to a clean, labeled amber vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials.

Storage and Handling of Stock Solution

Proper storage is critical to maintain the integrity of the stock solution.

-

Storage Conditions: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[10]

-

Freeze-Thaw Cycles: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.[10]

-